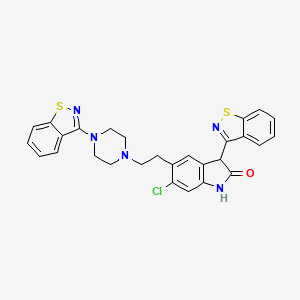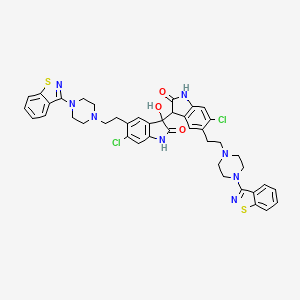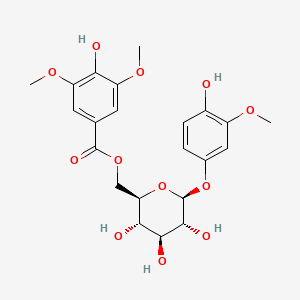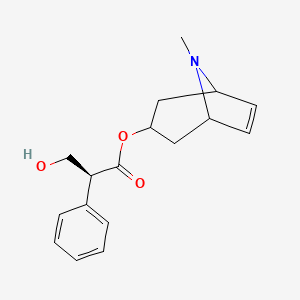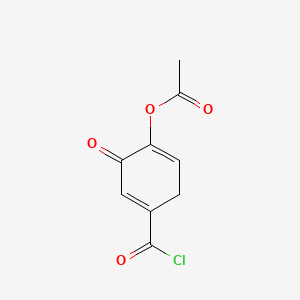
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- is a chemical compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclohexa-1,4-dien-1-yl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- typically involves the chlorination of a precursor compound followed by acetylation. One common method is the reaction of a cyclohexa-1,4-dien-1-yl derivative with thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group. This is followed by the reaction with acetic anhydride (Ac₂O) to form the acetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Esterification and Hydrolysis: The acetate group can participate in esterification reactions or be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for introducing the chlorocarbonyl group.
Acetic Anhydride (Ac₂O): Used for acetylation.
Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.
Oxidizing Agents (e.g., KMnO₄, H₂O₂): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH₄, NaBH₄): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids: Formed through hydrolysis of the acetate group.
Oxidized or Reduced Compounds: Formed through oxidation or reduction reactions.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The acetate group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl chloride
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl methyl ester
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl ethyl ester
Propriétés
Numéro CAS |
119735-52-3 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.601 |
Nom IUPAC |
(4-carbonochloridoyl-6-oxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(10)13)4-7(8)12/h3-4H,2H2,1H3 |
Clé InChI |
NSFSEYKUDCPACQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCC(=CC1=O)C(=O)Cl |
Synonymes |
1,4-Cyclohexadiene-1-carbonyl chloride, 4-(acetyloxy)-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
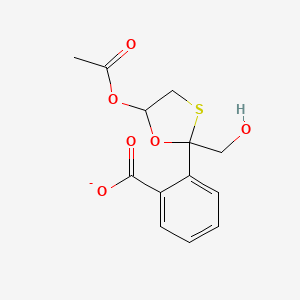
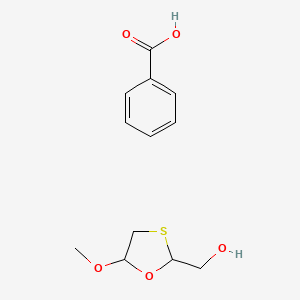

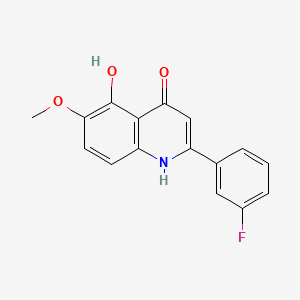
![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/new.no-structure.jpg)
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
